molecular formula C7H8BrCl2N B2529320 3-Bromo-2-(chloromethyl)-6-methyl-pyridine;hydrochloride CAS No. 2344679-29-2

3-Bromo-2-(chloromethyl)-6-methyl-pyridine;hydrochloride

Cat. No.: B2529320
CAS No.: 2344679-29-2
M. Wt: 256.95
InChI Key: NTSGXPPKDVHAEP-UHFFFAOYSA-N
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Description

3-Bromo-2-(chloromethyl)-6-methyl-pyridine;hydrochloride is a chemical compound with significant importance in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(chloromethyl)-6-methyl-pyridine;hydrochloride typically involves the bromination and chloromethylation of 6-methyl-pyridine. The reaction conditions often include the use of bromine and chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure to ensure the selective substitution of the desired positions on the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(chloromethyl)-6-methyl-pyridine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

3-Bromo-2-(chloromethyl)-6-methyl-pyridine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(chloromethyl)-6-methyl-pyridine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(chloromethyl)-6-methyl-pyridine;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

3-bromo-2-(chloromethyl)-6-methylpyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN.ClH/c1-5-2-3-6(8)7(4-9)10-5;/h2-3H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSGXPPKDVHAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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